molecular formula C12H21FN2O B1476403 1-(3-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 2015552-85-7

1-(3-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1476403
CAS No.: 2015552-85-7
M. Wt: 228.31 g/mol
InChI Key: KJMAYCGUCSULNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H21FN2O and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized using advanced chemical methods, with studies detailing its spectroscopic characterization (IR, NMR, MS) and thermal stability analysis. For instance, a compound synthesized through click chemistry was characterized to understand its structure and potential biological applications, demonstrating the importance of such compounds in developing new molecules for biological applications (Govindhan et al., 2017).

Cytotoxic Studies and Biological Applications

Research has explored the cytotoxicity of related compounds, providing insights into their potential therapeutic applications. The interactions of these compounds with biological targets such as human serum albumin have been studied to understand their pharmacokinetics and pharmacodynamics properties (Govindhan et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between such compounds and protein targets, suggesting their potential utility in drug development (Govindhan et al., 2017).

Conformational Analysis and Crystal Structure

Conformational analysis and crystal structure investigations of related compounds have been carried out, revealing their solid and solution conformations and providing valuable information for drug design and synthesis (Ribet et al., 2005).

Antimicrobial Activity

Research on derivatives of this compound has evaluated their antimicrobial activity, indicating their potential as antibacterial agents (Bhasker et al., 2018).

Synthesis of Building-Blocks for Functionalized Molecules

Studies have also focused on the synthesis of building blocks for the creation of functionalized crown ethers, highlighting the compound's versatility in facilitating the development of new chemical entities (Nawrozkij et al., 2014).

Properties

IUPAC Name

1-(3-fluoropiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-11-2-1-7-15(9-11)12(16)8-10-3-5-14-6-4-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMAYCGUCSULNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.